1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one
Overview
Description
1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one is an organic compound that belongs to the class of aromatic ketones It features a fluorine atom and a methoxy group attached to a phenyl ring, with a prop-2-yn-1-one moiety
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 3-fluoro-4-methoxybenzaldehyde is reacted with propargyl bromide under reflux conditions to form the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Addition: The triple bond in the prop-2-yn-1-one moiety can undergo addition reactions with hydrogen halides or other electrophiles to form substituted alkenes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its fluorine and methoxy substituents influence its reactivity and binding affinity to various enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)prop-2-yn-1-one: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
1-(3-Fluoro-4-methylphenyl)prop-2-yn-1-one: Contains a methyl group instead of a methoxy group, leading to different chemical and physical properties.
1-(3-Fluoro-4-chlorophenyl)prop-2-yn-1-one:
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCMDOVKRUOWOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C#C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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